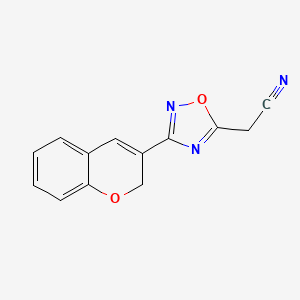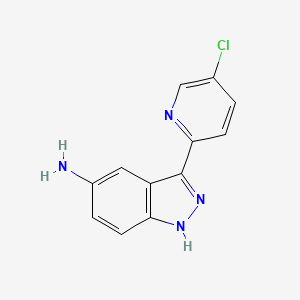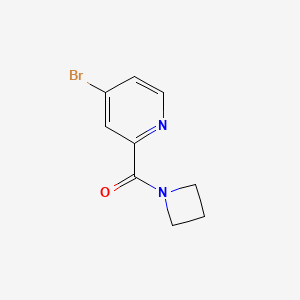
Butyl naphthalen-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl naphthalen-1-ylcarbamate is a synthetic compound known for its potential therapeutic and environmental applications. It is a solid compound with the molecular formula C15H17NO2 and a molecular weight of 243.31 g/mol
Méthodes De Préparation
The synthesis of butyl naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in sealed, dry conditions to maintain its stability .
Analyse Des Réactions Chimiques
Butyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include naphthalene-1,4-dione derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products are the corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the butyl group is replaced by other nucleophiles.
Applications De Recherche Scientifique
Butyl naphthalen-1-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound has been studied for its potential role in drug development, particularly for its antitumor activity.
Medicine: In addition to its antitumor activity, this compound is being investigated for its potential use in other therapeutic areas, such as anti-inflammatory and antimicrobial treatments.
Mécanisme D'action
The mechanism of action of butyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and proteins involved in cell growth and proliferation. For example, its antitumor activity is attributed to the inhibition of specific transcription factors and signaling pathways that regulate cancer cell survival and apoptosis . The compound may also induce oxidative stress and disrupt cellular homeostasis, leading to cell death.
Comparaison Avec Des Composés Similaires
Butyl naphthalen-1-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl phenylcarbamate: This compound has similar structural features but differs in the aromatic ring attached to the carbamate group.
Tert-butyl o-tolylcarbamate: Another related compound with a different aromatic ring, used in organic synthesis and as a reagent in various chemical reactions.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
25216-28-8 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
butyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-2-3-11-18-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) |
Clé InChI |
ZCYZDPCLNIQOKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)





![1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one](/img/structure/B11869804.png)

![4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)




